4-Chloro-4'-fluoro-3-nitrobenzophenone
Overview
Description
4-Chloro-4’-fluoro-3-nitrobenzophenone is a chemical compound with the molecular formula C13H7ClFNO3 . It is a useful chemical in the manufacturing process for flubendazole, an anthelmintic that is used in dogs and cats to treat parasites and worms .
Molecular Structure Analysis
The molecular structure of 4-Chloro-4’-fluoro-3-nitrobenzophenone can be viewed using Java or Javascript . The molecular weight of the compound is 279.65 .Physical And Chemical Properties Analysis
The compound has a boiling point of 419.2±45.0 °C and a density of 1.430±0.06 g/cm3 . It is a solid and has a yellow color .Scientific Research Applications
Specific Scientific Field
Material Science - Crystal Growth
Summary of the Application
4-Chloro-3-nitrobenzophenone (4C3N) crystals are grown for use in various device applications . The quality of these crystals is crucial for the performance of these devices .
Methods of Application or Experimental Procedures
Two methods are commonly used to grow these crystals: the Slow Evaporation Solution Technique (SEST) and the Sankaranarayanan-Ramasamy (SR) method . Both methods use acetone as a solvent medium . The SR method is noted for producing crystals with fewer defects and better optical transparency .
Results or Outcomes
The SR method produced crystals with higher transmittance compared to those grown by the conventional method . The cut-off wavelengths were measured at 420 nm and 430 nm, and band gap energies at 3.025 eV and 3.052 eV, respectively, for conventional and SR method grown crystals .
Nonlinear Optical Materials
Specific Scientific Field
Material Science - Nonlinear Optics
Summary of the Application
4-Chloro-3-nitrobenzophenone (4C3N) is used in the exploration of novel organic nonlinear optical materials for their potential use in a variety of devices .
Methods of Application or Experimental Procedures
The Bridgman technique, a melt growth technique, is used to grow large bulk single crystals of 4C3N . This technique is suitable for growing large size crystals from melts in a stipulated period .
Results or Outcomes
The grown 4C3N single crystals exhibit an emission peak at 575 nm . The laser-induced surface damage threshold for the grown crystal was also measured using an Nd:YAG laser .
Safety And Hazards
properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-(4-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO3/c14-11-6-3-9(7-12(11)16(18)19)13(17)8-1-4-10(15)5-2-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMMQWOIAMKUOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185356 | |
Record name | 4-Chloro-4'-fluoro-3-nitrobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-4'-fluoro-3-nitrobenzophenone | |
CAS RN |
31431-16-0 | |
Record name | (4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31431-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-4'-fluoro-3-nitrobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031431160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-4'-fluoro-3-nitrobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-4'-fluoro-3-nitrobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.011 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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